molecular formula C11H9N5O B13737187 N-(furan-2-ylmethyl)pteridin-4-amine CAS No. 18292-94-9

N-(furan-2-ylmethyl)pteridin-4-amine

Cat. No.: B13737187
CAS No.: 18292-94-9
M. Wt: 227.22 g/mol
InChI Key: WTADAUIERWGDIA-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)pteridin-4-amine is a chemical compound with the molecular formula C11H9N5O It is characterized by the presence of a furan ring attached to a pteridine moiety via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)pteridin-4-amine typically involves the reaction of furan-2-carbaldehyde with pteridin-4-amine under specific conditions. One common method involves the use of a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like NMM (N-methylmorpholine) to facilitate the formation of the desired product .

Industrial Production Methods

While detailed industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)pteridin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The compound can be reduced to form corresponding amine derivatives.

    Substitution: The furan ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) or chlorine (Cl2) under acidic conditions.

Major Products Formed

The major products formed from these reactions include furan-2-carboxylic acid derivatives, reduced amine derivatives, and halogenated furan compounds.

Scientific Research Applications

N-(furan-2-ylmethyl)pteridin-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)pteridin-4-amine involves its interaction with specific molecular targets and pathways. The furan ring can participate in various biochemical reactions, potentially leading to the inhibition of certain enzymes or the modulation of signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(furan-2-ylmethyl)pyridin-4-amine
  • N-(furan-2-ylmethyl)ethanamine
  • N-(furan-2-ylmethyl)benzamide

Uniqueness

N-(furan-2-ylmethyl)pteridin-4-amine is unique due to the presence of both a furan ring and a pteridine moiety, which imparts distinct chemical and biological properties. This dual functionality makes it a valuable compound for various research applications, distinguishing it from other similar compounds .

Properties

CAS No.

18292-94-9

Molecular Formula

C11H9N5O

Molecular Weight

227.22 g/mol

IUPAC Name

N-(furan-2-ylmethyl)pteridin-4-amine

InChI

InChI=1S/C11H9N5O/c1-2-8(17-5-1)6-14-11-9-10(15-7-16-11)13-4-3-12-9/h1-5,7H,6H2,(H,13,14,15,16)

InChI Key

WTADAUIERWGDIA-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CNC2=NC=NC3=NC=CN=C32

Origin of Product

United States

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